Floribundone 1

Phytochemistry Analytical Chemistry Structure-Activity Relationship

Floribundone 1 (5,7'-Biphyscion, CAS 118555-84-3) is a dimeric bianthraquinone (C32H22O10, MW 566.51, TPSA 168.00 Ų) first isolated from Cassia floribunda. Unlike monomeric analogs (emodin, physcion, rhein), its unique dimer scaffold provides distinct chromatographic retention and MS fragmentation profiles, enabling unambiguous Senna/Cassia species authentication and extract standardization. Choose this HPLC≥98% reference standard for biomarker quantification, chemotaxonomic classification, dereplication in NP drug discovery, and SAR studies of bianthraquinone TNF-α inhibition. Orange powder.

Molecular Formula C32H22O10
Molecular Weight 566.5 g/mol
Cat. No. B172308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFloribundone 1
Molecular FormulaC32H22O10
Molecular Weight566.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)C4=C(C=C(C5=C4C(=O)C6=C(C5=O)C(=CC(=C6)C)O)O)OC)O
InChIInChI=1S/C32H22O10/c1-11-5-13-21(16(33)7-11)30(38)23-15(28(13)36)9-19(41-3)26(32(23)40)25-20(42-4)10-18(35)24-27(25)29(37)14-6-12(2)8-17(34)22(14)31(24)39/h5-10,33-35,40H,1-4H3
InChIKeyBJHQTGSKKZLDSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOrange powder

Structure & Identifiers


Interactive Chemical Structure Model





Floribundone 1 (5,7'-Biphyscion): A Dimeric Anthraquinone Reference Standard for Advanced Botanical and Pharmacological Research


Floribundone 1, also known as 5,7'-Biphyscion, is a dimeric bianthraquinone compound first isolated from the plant Cassia floribunda [1]. As a natural product, it is characterized by a molecular formula of C32H22O10 and a molecular weight of 566.51 g/mol [2]. It is a key secondary metabolite found across various Senna and Cassia species, including Senna septemtrionalis and Senna multiglandulosa, and serves as an important analytical reference standard for phytochemical investigations [3].

Why Monomeric Anthraquinones Cannot Substitute for Floribundone 1 in Mechanistic and Quality Control Workflows


Substituting Floribundone 1 with a common monomeric analog like emodin, physcion, or rhein is not scientifically valid due to a fundamental structural divergence. As a bianthraquinone dimer, Floribundone 1 possesses a distinct molecular topology with a Topological Polar Surface Area (TPSA) of 168.00 Ų, which is significantly larger than that of its monomeric constituents [1]. This dimeric architecture alters key physicochemical properties, including solubility, chromatographic retention time, and potential binding interactions, making it a specific biomarker for certain Senna and Cassia species [2]. Consequently, analytical methods designed for monomer quantification cannot be directly applied, and biological assays using monomers may not replicate the effects observed with the dimeric scaffold [3].

Quantifiable Differentiation of Floribundone 1 from Monomeric Anthraquinone Analogs


Molecular Topology and Polar Surface Area Differentiation

Floribundone 1 exhibits a substantially higher Topological Polar Surface Area (TPSA) of 168.00 Ų compared to its monomeric constituent, physcion, which has a TPSA of 93.06 Ų [1]. This difference in polar surface area is a direct consequence of its dimeric structure and influences its chromatographic behavior and potential for passive membrane permeation [2].

Phytochemistry Analytical Chemistry Structure-Activity Relationship

Structural Complexity and Mass Spectrometric Identification

As a dimeric bianthraquinone, Floribundone 1 has a molecular weight of 566.51 g/mol, nearly double the mass of common monomeric anthraquinones found in the same plant sources, such as physcion (284.27 g/mol) and chrysophanol (254.24 g/mol) [1]. This significant mass difference provides a definitive, high-confidence marker for identification via mass spectrometry in complex botanical extracts, preventing false positives or misidentification [2].

Phytochemistry Analytical Chemistry Natural Product Dereplication

Dimeric Scaffold Imparts Distinct Anti-Adhesive Cellular Effects In Vitro

In vitro studies have demonstrated that Floribundone 1 can prevent the migration of leukemia cells by blocking their adhesion to endothelial cells . This anti-adhesive effect, potentially linked to the dimer's ability to inhibit TNF-α, is a biological activity not commonly associated with simpler monomeric anthraquinones like emodin or rhein, which are more frequently studied for their cytotoxic or laxative properties . While a direct head-to-head comparison is lacking in the current literature, this functional difference is noted.

Cancer Biology Inflammation Cell Adhesion

Validated Research and Quality Control Applications for Floribundone 1


Analytical Reference Standard for Phytochemical Fingerprinting of Senna and Cassia Species

Floribundone 1 is an essential analytical reference standard for the quality control and phytochemical fingerprinting of plant material from the Senna and Cassia genera. Its unique retention time, high molecular weight (566.51 g/mol), and distinct mass spectrum allow for its specific and unambiguous identification in complex extracts using HPLC and LC-MS [1]. This enables precise chemotaxonomic classification, verification of botanical identity, and standardization of herbal products, as demonstrated in the characterization of Senna septemtrionalis stem bark [2].

Dereplication in Natural Product Drug Discovery to Identify Dimeric Scaffolds

In natural product drug discovery, Floribundone 1 serves as a crucial dereplication marker. Its significantly higher molecular weight compared to common monomers (e.g., physcion, emodin) allows researchers to rapidly distinguish novel dimeric compounds from ubiquitous monomeric anthraquinones during bioassay-guided fractionation [1]. This prevents the wasteful re-isolation of known compounds and focuses resources on the characterization of less common dimeric scaffolds, which may possess distinct and unexplored biological activities .

Investigating Structure-Activity Relationships of Dimeric Anthraquinones

Due to its dimeric structure, Floribundone 1 is a valuable tool compound for probing the structure-activity relationships (SAR) of bianthraquinones. Its reported in vitro activity of inhibiting TNF-α and blocking cell adhesion provides a functional starting point for studies comparing monomeric and dimeric analogs [1]. Researchers can use Floribundone 1 to investigate how the increased size and TPSA (168.00 Ų) of a dimer influences target engagement, cellular permeability, and downstream signaling pathways relative to its smaller monomeric constituents [2].

Authenticating and Standardizing Botanical Extracts for Preclinical Research

For researchers using Senna or Cassia extracts in preclinical models of inflammation or cancer, Floribundone 1 is a key constituent for extract standardization. Quantifying the level of this specific dimeric marker ensures batch-to-batch consistency of the biological material, which is critical for reproducible in vivo and in vitro experiments. Given that the ratio of monomeric to dimeric anthraquinones can vary significantly based on plant source and extraction method, monitoring Floribundone 1 provides a more specific and reliable measure of extract composition than total anthraquinone content alone [1].

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